2-Nitro-1,3-indandione
Overview
Description
2-Nitro-1,3-indandione is a chemical compound with the molecular formula C9H5NO4 . It is a derivative of indandione, which is a β-diketone with indane as its structural nucleus . The compound is colorless or white, but older samples may appear yellowish or even green .
Synthesis Analysis
2-Nitro-1,3-indandione can be synthesized by various methods. For instance, it can be produced from 4-nitrophthalic anhydride . Another method involves the self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis
The molecular weight of 2-Nitro-1,3-indandione is 191.14 g/mol . Its IUPAC name is 2-nitroindene-1,3-dione . The InChI string and the canonical SMILES for the compound are also available . The crystal structure of 2-nitro-1,3-indandione dihydrate has been determined .Chemical Reactions Analysis
2-Nitro-1,3-indandione can participate in various chemical reactions. For instance, it can be involved in asymmetric domino reactions with bromonitroalkanes to yield spironitrocyclopropanes bearing two stereogenic centers . It can also be used in the synthesis of diverse spiro- and fused carbo-/heterocyclic scaffolds based on various cycloadditions and tandem annulation methods .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.14 g/mol . It has a XLogP3 value of 1.3, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 191.02185764 g/mol . It has a topological polar surface area of 80 Ų and a heavy atom count of 14 .Scientific Research Applications
Enantioselective Construction and Chemical Properties
- Enantioselective construction of spiro-1,3-indandiones with three stereocenters was achieved through an asymmetric domino reaction between 2-arylideneindane-1,3-dione and nitro aldehyde, yielding chiral spiro-1,3-indandione derivatives with high enantioselectivity and diastereoselectivity (Duan, Cheng, & Li, 2015).
- The reaction of pyridine and picolines with 2-bromo-2-nitro-1,3-indandione was studied, revealing complex reactions and the structure of 2-nitro-1,3-indandione in different forms (Metro & Taurins, 1952).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of 2-nitro-1,3-indandione dihydrate was determined, showing the compound crystallizes as a hydronium salt with an asymmetric arrangement, and the negative charge of the anion is delocalized over part of the molecule containing oxygen atoms (Simonsen & Jacobsen, 1977).
Spectroscopic and Kinetic Studies
- Spectroscopic study of 1,2-indandione, a derivative, was conducted using NMR and mass spectrometry, showing the formation of a hemiketal and its reactivity with amino acids (Wilkinson, 2000).
- Effects of substituents on the formation of acetals of 4-substituted 1,3-indandiones were studied, revealing kinetic preferences in the products formed from reactions with ethylene glycol and toluenesulfonic acid (Sakane, Otsuji, & Imoto, 1974).
Synthesis and Complexation Properties
- A study presented the synthesis of a new 4-nitro-cinnamoyl derivative of 2-acyl-1,3-indandione and its interaction with ErCl3x6H2O, analyzing its antimicrobial and anticoagulant activity (Nikolova, Kostova, Staneva, & Marinov, 2021).
Complexes and Metal Interaction Studies
- The structure and properties of a series of 2-cinnamoyl-1,3-indandiones and their metal complexes were synthesized and characterized, exploring their optical properties and potential practical applications (Ahmedova et al., 2012).
Safety And Hazards
While specific safety and hazard information for 2-Nitro-1,3-indandione is not available, general safety practices for handling chemicals should be followed. These include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing dust, not ingesting the compound, and keeping it away from heat and sources of ignition .
Future Directions
Indane-1,3-dione, a closely related compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Given the structural similarity, 2-Nitro-1,3-indandione could potentially have similar applications, offering exciting future directions for research.
properties
IUPAC Name |
2-nitroindene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGMVHVKJXBIDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063125 | |
Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1,3-indandione | |
CAS RN |
3674-33-7 | |
Record name | 2-Nitro-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3674-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-1,3-indandione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32324 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-1H-indene-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.857 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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